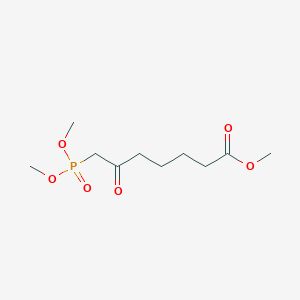![molecular formula C6H6N4S B14604246 Thiazolo[4,5-c]pyridine-4,6-diamine CAS No. 60282-61-3](/img/structure/B14604246.png)
Thiazolo[4,5-c]pyridine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[4,5-c]pyridine-4,6-diamine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both thiazole and pyridine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-c]pyridine-4,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo[4,5-c]pyridine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Thiazolo[4,5-c]pyridine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of thiazolo[4,5-c]pyridine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidine: Another fused heterocyclic compound with similar pharmacological properties.
Thiazolo[5,4-b]pyridine: A structurally related compound with a different fusion pattern of the thiazole and pyridine rings.
Uniqueness
Thiazolo[4,5-c]pyridine-4,6-diamine is unique due to its specific ring fusion and substitution pattern, which can result in distinct biological activities compared to other similar compounds. Its versatility as a scaffold for drug development makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
60282-61-3 |
|---|---|
Fórmula molecular |
C6H6N4S |
Peso molecular |
166.21 g/mol |
Nombre IUPAC |
[1,3]thiazolo[4,5-c]pyridine-4,6-diamine |
InChI |
InChI=1S/C6H6N4S/c7-4-1-3-5(6(8)10-4)9-2-11-3/h1-2H,(H4,7,8,10) |
Clave InChI |
VBASHFVFPNKIGC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(N=C1N)N)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
![1,1'-Diphenyl[1,1'-bi-2-benzofuran]-3,3'(1H,1'H)-dione](/img/structure/B14604174.png)

![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)






![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
